molecular formula C13H14O B2887761 Tricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-13-one CAS No. 27591-18-0

Tricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-13-one

Cat. No.: B2887761
CAS No.: 27591-18-0
M. Wt: 186.254
InChI Key: AMPAXPTYKRITIV-UHFFFAOYSA-N
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Description

Tricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-13-one is a complex organic compound with the molecular formula C13H14O and a molecular weight of 186.25 g/mol . This compound is characterized by its unique tricyclic structure, which includes a fused ring system with three interconnected rings. It is also known by its IUPAC name, 5,6,7,8,9,10-hexahydro-5,9-methanobenzo8annulen-11-one .

Preparation Methods

The synthesis of Tricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-13-one involves several steps, typically starting with the preparation of the core tricyclic structure. One common synthetic route includes the Diels-Alder reaction, followed by a series of cyclization and oxidation steps to form the final product . The reaction conditions often involve the use of high temperatures and specific catalysts to facilitate the formation of the tricyclic structure. Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield and purity.

Chemical Reactions Analysis

Tricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-13-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or acids, while reduction produces alcohols or alkanes.

Scientific Research Applications

Tricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-13-one has several scientific research applications:

Mechanism of Action

The mechanism of action of Tricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-13-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique tricyclic structure allows it to fit into binding sites and modulate the activity of these targets. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with key residues .

Comparison with Similar Compounds

Tricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-13-one can be compared with other tricyclic compounds, such as:

The uniqueness of this compound lies in its specific ring structure and the resulting chemical properties, which make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

tricyclo[7.3.1.02,7]trideca-2,4,6-trien-13-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O/c14-13-10-5-3-7-12(13)11-6-2-1-4-9(11)8-10/h1-2,4,6,10,12H,3,5,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMPAXPTYKRITIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC3=CC=CC=C3C(C1)C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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